Bis(cyclopentadienyl)tungsten(IV) dichloride, 97%

Description

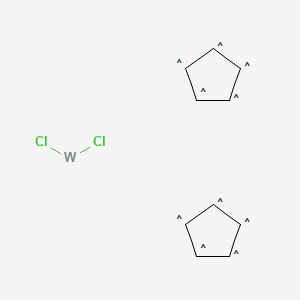

Bis(cyclopentadienyl)tungsten(IV) dichloride (Cp₂WCl₂, CAS 12184-26-8) is an organometallic tungsten complex with a pale yellow to light brown appearance . It serves as a precursor for synthesizing tungsten carbide (WC) nanoparticles under high-pressure, high-temperature (HPHT) conditions (4.5 GPa, 600°C), yielding β-WC₁₋ₓ crystals embedded in graphitic carbon . With 97% purity, it is critical in materials science for electrocatalytic applications, particularly in oxygen-related reactions in alkaline media . Its structure comprises two η⁵-cyclopentadienyl (Cp) ligands and two chloride ions bonded to a central W(IV) atom, offering moderate stability in controlled environments .

Properties

Molecular Formula |

C10H10Cl2W |

|---|---|

Molecular Weight |

384.9 g/mol |

InChI |

InChI=1S/2C5H5.2ClH.W/c2*1-2-4-5-3-1;;;/h2*1-5H;2*1H;/q;;;;+2/p-2 |

InChI Key |

GXMZHFAZTNJTEW-UHFFFAOYSA-L |

Canonical SMILES |

[CH]1[CH][CH][CH][CH]1.[CH]1[CH][CH][CH][CH]1.Cl[W]Cl |

Origin of Product |

United States |

Preparation Methods

One-Pot Reduction-Alkylation Method

The most scalable route involves a one-pot reaction combining tungsten hexachloride (WCl₆), substituted cyclopentadienyl lithium (CpLi), and sodium borohydride (NaBH₄) in tetrahydrofuran (THF) and toluene under inert conditions. Key steps include:

-

Cooling Phase : WCl₆ is dissolved in a THF-toluene mixture and cooled to −10°C to form a metastable intermediate.

-

Reduction : NaBH₄ reduces WCl₆ to a lower oxidation state, while CpLi introduces cyclopentadienyl ligands.

-

Thermal Activation : Heating to 65°C for 24 hours ensures ligand coordination and chloride displacement.

-

Chloroform Quenching : Adding chloroform (4.0–5.0 molar equivalents relative to WCl₆) precipitates Cp₂WCl₂, yielding 63–80% after n-hexane extraction.

Critical Parameters :

-

Temperature : Cooling below −5°C prevents side reactions, while heating above 55°C accelerates ligand substitution.

-

Solvent Ratio : A 1:5 THF-to-toluene ratio optimizes solubility and reaction kinetics.

-

CpLi Substituents : Pentamethyl- or pentaphenylcyclopentadienyl ligands enhance steric stabilization, improving crystallinity.

Stepwise Ligand Substitution via Tungsten Tetrachloride Intermediate

An alternative method employs tungsten tetrachloride (WCl₄) as a precursor, generated by reducing WCl₆ with cyclopentene in dichloromethane. Subsequent reaction with CpLi in methyl tert-butyl ether (MTBE) yields Cp₂WCl₂ with 87% efficiency.

-

WCl₄ Synthesis : WCl₆ reacts with cyclopentene at 50°C, forming WCl₄·(DME) (DME = ethylene glycol dimethyl ether).

-

Ligand Exchange : WCl₄·(DME) reacts with CpLi in MTBE, followed by diatomite filtration to remove LiCl byproducts.

-

Purification : Sequential washing with THF, ethanol, and MTBE isolates Cp₂WCl₂ with >95% purity.

Advantages :

Comparative Analysis of Synthetic Routes

Yield and Purity

| Method | Yield (%) | Purity (%) | Key Reagents |

|---|---|---|---|

| One-Pot | 63–80 | 97 | WCl₆, CpLi, NaBH₄ |

| Stepwise | 87 | >95 | WCl₆, Cyclopentene |

| Ansa-Bridged | 70–85 | 90 | [Me₂Si(CpMe)₂]Li₂ |

The one-pot method balances yield and scalability, while the stepwise approach offers higher purity due to stringent filtration.

Industrial Scalability

-

One-Pot Method : Preferred for large-scale production due to fewer isolation steps and lower solvent consumption.

-

Stepwise Method : Suitable for high-purity applications but requires costly WCl₄ intermediates.

Reaction Parameter Optimization

Solvent Effects

-

THF : Coordinates to tungsten, stabilizing intermediates but requires rigorous drying to prevent hydrolysis.

-

Toluene : Non-coordinating solvent enhances CpLi reactivity by minimizing side reactions.

Purification and Characterization

Isolation Techniques

Analytical Methods

-

Elemental Analysis : Confirms stoichiometry (e.g., C: 44.9%, H: 5.2%, Cl: 13.5%).

-

¹H NMR : Characteristic Cp resonances at δ 4.15–2.98 ppm verify ligand integrity.

-

X-Ray Diffraction : Reveals a distorted tetrahedral geometry around tungsten.

Applications and Derivative Chemistry

Chemical Reactions Analysis

Ligand Substitution Reactions

Cp₂WCl₂ undergoes chloride ligand displacement with various nucleophiles, forming cationic or neutral complexes:

Oxygen/Sulfur-Based Ligands

-

Reaction with deprotonated 3-hydroxy-2-methyl-4-pyrone derivatives in methanol under argon yields complexes such as:

where L = pyran-4-ato (O,O–), pyran-4-thionato (S,O–), or chromen-4-oato (O,O–) ligands . -

Sodium methoxide facilitates ligand deprotonation, followed by chloride substitution. Hexafluorophosphate (PF₆⁻) is often used as a counterion .

Representative Examples

Nitrogen-Based Ligands

-

Substitution with acetonitrile (NCMe) or benzonitrile (NCPh) under thermal or photochemical conditions produces nitrile adducts:

where R = Me or Ph. Photolysis favors hydride retention, while thermolysis promotes alkane elimination .

Insertion Reactions

Cp₂WCl₂-derived hydride intermediates participate in insertion reactions with unsaturated substrates:

CS₂ Insertion

-

The hydride complex [W(η⁵-C₅H₅)₂H(thf)][SO₃CF₃] reacts with CS₂ in acetone to form an η²-S,S′-dithiocarbonate product :

This demonstrates CS₂ insertion into the W–H bond, stabilized by κ²-S,S′ coordination.

Alkene Insertion

-

Reaction with styrene (CH₂=CHPh) yields a mixture of exo and endo isomers of [W(η⁵-C₅H₅)₂H(η²-CH₂CHPh)]⁺ .

Thermal Stability

-

Cp₂WCl₂ decomposes above 350°C , but its derivatives exhibit varied thermal behavior. For example, heating [W(η⁵-C₅H₅)₂H(η²-CH₂CHPh)]⁺ with NCMe eliminates benzene, forming [W(η⁵-C₅H₅)₂(CH₂CH₂Ph)(NCMe)]⁺ .

Photochemical Reactions

-

UV irradiation of [W(η⁵-C₅H₅)₂H(η²-CH₂CHPh)]⁺ in acetonitrile releases H₂, generating [W(η⁵-C₅H₅)₂H(NCMe)]⁺ .

Structural Characterization

Scientific Research Applications

Chemical Applications

1.1 Catalysis

Bis(cyclopentadienyl)tungsten(IV) dichloride is primarily utilized as a catalyst in several organic reactions, including:

- Polymerization : It facilitates the polymerization of olefins, leading to the production of high-performance polymers with tailored properties. This is critical in materials science for developing advanced materials used in various applications.

- Hydrogenation : The compound plays a role in hydrogenation reactions, where it aids in the addition of hydrogen to unsaturated compounds, enhancing the synthesis of saturated products .

Table 1: Catalytic Applications

| Reaction Type | Role of Bis(cyclopentadienyl)tungsten(IV) dichloride |

|---|---|

| Polymerization | Catalyst for olefin polymerization |

| Hydrogenation | Facilitates hydrogen addition to unsaturated compounds |

1.2 Synthesis of Advanced Materials

The compound serves as a precursor for synthesizing various tungsten-containing materials. Its unique structure allows it to be incorporated into advanced materials used in electronics and nanotechnology. For instance, it is employed in chemical vapor deposition processes to create tungsten films that enhance electronic device performance .

Biological Applications

Recent studies have highlighted the potential biological activities of bis(cyclopentadienyl)tungsten(IV) dichloride, particularly in cancer research:

- Cytotoxicity : The compound has demonstrated cytotoxic effects against various cancer cell lines, inducing apoptosis and generating reactive oxygen species (ROS), which are crucial for its anticancer activity .

- Mechanism of Action : The interaction between the tungsten center and biological substrates allows for the development of novel therapeutic agents targeting cancer cells.

Table 2: Biological Activity Overview

| Activity Type | Observations |

|---|---|

| Cytotoxicity | Induces apoptosis in cancer cells |

| ROS Generation | Contributes to anticancer effects |

Industrial Applications

In industrial settings, bis(cyclopentadienyl)tungsten(IV) dichloride is valuable for:

- Production of Specialty Chemicals : It is used as an intermediate in the synthesis of agrochemicals and pharmaceuticals, enhancing the efficiency and selectivity of chemical processes .

- Thin Film Deposition : The compound's ability to participate in controlled reactions makes it suitable for thin-film deposition processes in semiconductor manufacturing, contributing to the fabrication of high-performance electronic components .

Case Studies

Case Study 1: Polymerization Reactions

In a study focused on olefin polymerization using bis(cyclopentadienyl)tungsten(IV) dichloride as a catalyst, researchers reported enhanced polymer yields and improved material properties compared to traditional catalysts. This demonstrates the compound's effectiveness in catalyzing complex reactions while providing a pathway for developing new materials with desirable characteristics.

Case Study 2: Anticancer Activity

A recent investigation into the anticancer properties of bis(cyclopentadienyl)tungsten(IV) dichloride revealed its efficacy against multiple cancer cell lines. The study detailed how the compound's interaction with cellular components leads to increased ROS levels, promoting cell death in tumor cells while sparing healthy cells.

Mechanism of Action

The mechanism by which bis(cyclopentadienyl)tungsten(IV) dichloride exerts its effects involves the interaction of the tungsten center with various substrates. The cyclopentadienyl ligands stabilize the tungsten center, allowing it to participate in a range of chemical reactions. The chloride ligands can be substituted, enabling the formation of diverse tungsten complexes .

Comparison with Similar Compounds

Comparison with Similar Metallocene Dichlorides

Structural and Physical Properties

The table below compares Cp₂WCl₂ with analogous metallocene dichlorides:

Key Observations :

- Molecular Weight : Cp₂WCl₂ has the highest molecular weight due to tungsten’s atomic mass, influencing its density and thermal stability.

- Melting Points: Titanocene dichloride exhibits the highest melting point (260–280°C), while zirconocene melts at 245°C. Data for Cp₂WCl₂ is unspecified but likely lower due to weaker W–Cl bonds compared to Ti–Cl or Zr–Cl .

- Stability: Cp₂WCl₂ is air-sensitive and decomposes at 500°C, whereas zirconocene and titanocene are more thermally stable .

Bis(cyclopentadienyl)tungsten(IV) Dichloride

- Electrocatalysis: Pyrolysis under HPHT yields β-WC₁₋ₓ nanoparticles (2 nm size) embedded in carbon matrices, effective for oxygen reduction reactions .

- Intermediate Use: Acts as a precursor for organotungsten compounds, leveraging W(IV)’s redox activity .

Titanocene Dichloride

- Catalysis : Used in Ziegler-Natta polymerization and organic transformations (e.g., C–C bond formation) .

- Safety : Hazardous (H315: skin irritation, H335: respiratory irritation) .

Zirconocene Dichloride

- Polymerization : Catalyzes olefin polymerization and facilitates hydrosilylation/hydrogenation reactions .

- Versatility : Enables synthesis of high-performance polymers and complex organics .

Vanadocene Dichloride

Substituted Derivatives

Alkyl-substituted metallocenes modify reactivity and physical properties:

- Bis(ethylcyclopentadienyl)titanium(IV) dichloride (C₁₄H₁₈Cl₂Ti): Melting point 137–140°C, lower than Cp₂TiCl₂ due to ethyl groups enhancing steric bulk and reducing lattice energy .

- Bis(pentamethylcyclopentadienyl)zirconium dichloride (C₂₀H₃₀Cl₂Zr): Improved solubility and catalytic efficiency in nonpolar solvents .

Biological Activity

Bis(cyclopentadienyl)tungsten(IV) dichloride, often referred to as tungstenocene dichloride, is an organometallic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article explores the biological activity of this compound, focusing on its synthesis, characterization, and cytotoxic effects against various cancer cell lines.

Synthesis and Characterization

The synthesis of bis(cyclopentadienyl)tungsten(IV) dichloride typically involves the reaction of tungsten(IV) chloride with cyclopentadiene in a controlled environment. The resulting compound is characterized using various spectroscopic techniques such as NMR, FT-IR, and mass spectrometry to confirm its structure and purity.

Table 1: Characterization Techniques for Tungstenocene Dichloride

| Technique | Purpose |

|---|---|

| NMR | Determine molecular structure |

| FT-IR | Identify functional groups |

| Mass Spectrometry | Confirm molecular weight and composition |

| X-ray Diffraction | Analyze crystal structure |

Biological Activity

Recent studies have highlighted the cytotoxic properties of bis(cyclopentadienyl)tungsten(IV) dichloride against various cancer cell lines. The compound has been shown to induce apoptosis and generate reactive oxygen species (ROS), which contribute to its anticancer effects.

Cytotoxicity Studies

In vitro studies have utilized the MTT assay to evaluate the cytotoxic effects of tungstenocene dichloride on several human cancer cell lines, including A549 (lung carcinoma), HCT116 (colon carcinoma), and MCF-7 (breast carcinoma). The results indicate significant cytotoxicity across these cell lines.

Table 2: Cytotoxic Effects of Tungstenocene Dichloride

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 | 15 | Apoptosis induction |

| HCT116 | 12 | ROS generation |

| MCF-7 | 18 | Disruption of mitochondrial function |

The mechanism by which bis(cyclopentadienyl)tungsten(IV) dichloride exerts its biological effects involves several pathways:

- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.

- Reactive Oxygen Species Generation : Increased levels of ROS are observed, which can damage cellular components and promote apoptosis.

- Metal Distribution : Studies using laser ablation inductively coupled plasma time-of-flight mass spectrometry (LA-ICP-TOF-MS) have shown distinct patterns in metal distribution within treated cells, indicating that tungsten may accumulate in specific cellular compartments.

Case Studies

Several case studies have documented the efficacy of tungstenocenes in preclinical settings. For instance, a study involving multicellular tumor spheroids demonstrated enhanced cytotoxicity compared to monolayer cultures, suggesting that the three-dimensional architecture of tumors can influence drug response.

Q & A

Q. What are the standard protocols for synthesizing Bis(cyclopentadienyl)tungsten(IV) dichloride with ≥97% purity, and how can yield be optimized?

Methodological Answer: Synthesis typically involves reacting tungsten hexachloride (WCl₆) with cyclopentadienyl sodium (NaCp) in anhydrous tetrahydrofuran (THF) under inert conditions. Critical parameters include:

Q. Optimization Table :

| Parameter | Optimal Range | Impact on Purity/Yield |

|---|---|---|

| Reaction Temp | −78°C to 25°C | Lower temps reduce decomposition |

| Solvent | THF or Et₂O | THF improves ligand solubility |

| Workup | Sublimation | Increases purity to ≥97% |

Validation : Use elemental analysis (C, H, Cl) and NMR to confirm stoichiometry .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing its structural integrity?

Methodological Answer:

- ¹H NMR : Confirms cyclopentadienyl (Cp) ligand symmetry (δ 5.2–5.8 ppm for η⁵-Cp).

- IR Spectroscopy : Identifies W–Cl stretches (300–400 cm⁻¹) and Cp ring vibrations (800–1100 cm⁻¹) .

- X-ray Diffraction (XRD) : Resolves bond lengths (W–Cl ≈ 2.4 Å; W–Cp centroid ≈ 1.9 Å) and confirms octahedral geometry .

Q. What safety protocols are critical when handling this compound in oxygen-sensitive reactions?

Methodological Answer:

Q. Risk Mitigation Table :

| Hazard | Precaution |

|---|---|

| Moisture sensitivity | Store under argon |

| Chloride toxicity | Fume hood use mandatory |

| Pyrophoric byproducts | Isolate quenching steps |

Advanced Research Questions

Q. How can computational quantum chemistry (e.g., DFT) guide the design of reaction pathways for this compound in catalytic applications?

Methodological Answer:

- Reaction Pathway Mapping : Use density functional theory (DFT) to model W–Cl bond dissociation energies (BDEs) and predict intermediates. For example, BDEs ≈ 250 kJ/mol suggest facile ligand substitution .

- Transition State Analysis : Identify energy barriers for oxidative addition/reductive elimination steps in cross-coupling reactions.

Q. Case Study :

| Computational Task | Software/Tool | Outcome |

|---|---|---|

| Geometry Optimization | Gaussian 16 | Confirms octahedral ground state |

| TD-DFT | ORCA | Predicts UV-vis spectra for mechanistic tracking |

Integration : Validate computational models with in situ Raman spectroscopy .

Q. How can contradictions in reported catalytic activities (e.g., ethylene polymerization) be resolved through experimental redesign?

Methodological Answer: Discrepancies often arise from:

- Ligand Purity : Trace CpNa in samples can act as unintended co-catalysts.

- Solvent Effects : Polar solvents (e.g., DMF) stabilize cationic intermediates, altering turnover frequencies.

Q. Resolution Workflow :

Control Experiments : Compare activity in rigorously dried vs. "wet" solvents.

Advanced Characterization : Use XAS (X-ray absorption spectroscopy) to monitor oxidation state changes during catalysis .

Statistical Analysis : Apply multivariate regression to isolate variables (e.g., temperature, solvent polarity) .

Q. What mechanistic insights explain the reactivity of ligand-substituted derivatives (e.g., methyl-Cp analogs) in C–H activation?

Methodological Answer:

- Steric Effects : Methyl groups on Cp increase Tolman cone angles (≈10° per substitution), hindering substrate approach.

- Electronic Effects : Electron-donating substituents lower W⁴+/W⁶+ redox potentials, favoring oxidative addition.

Q. Experimental Design :

Synthetic Variation : Prepare analogs with substituents (e.g., Me, Ph) at Cp positions.

Kinetic Profiling : Use stopped-flow UV-vis to measure rate constants for C–H bond cleavage.

Comparative Analysis : Correlate substituent Hammett parameters (σ) with reaction rates.

Q. Results Table :

| Derivative | k (C–H Activation, s⁻¹) | Redox Potential (mV vs. SCE) |

|---|---|---|

| Cp₂WCl₂ | 0.45 | +220 |

| (MeCp)₂WCl₂ | 0.28 | +180 |

| (PhCp)₂WCl₂ | 0.12 | +150 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.